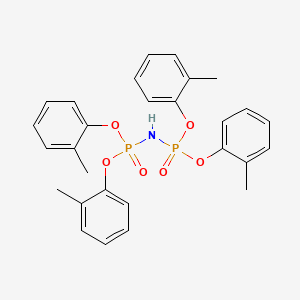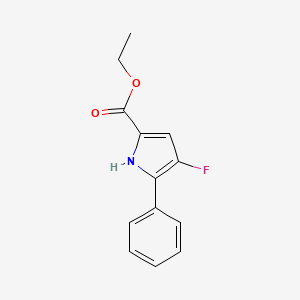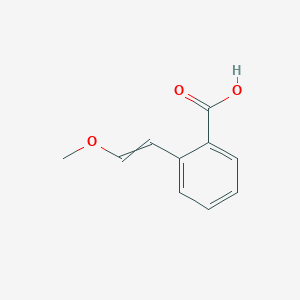
1-Silyl-1-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Silyl-1-hexene is an organosilicon compound with the molecular formula C6H12Si It is an alkene with a silicon atom bonded to the first carbon of the hexene chain
Méthodes De Préparation
1-Silyl-1-hexene can be synthesized through several methods. One common approach involves the hydrosilylation of 1-hexene with a silane compound in the presence of a catalyst. This reaction typically requires a transition metal catalyst such as platinum or rhodium to proceed efficiently. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound may involve similar hydrosilylation processes, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
1-Silyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The silicon-carbon bond can be reduced using hydride reagents, leading to the formation of silanes.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon is replaced by other nucleophiles such as halides or alkoxides.
Applications De Recherche Scientifique
1-Silyl-1-hexene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds
Materials Science: The compound is used in the development of silicone-based materials, including polymers and resins. These materials have applications in various industries, such as electronics, automotive, and construction.
Catalysis: this compound is used as a ligand in transition metal catalysis, where it can influence the activity and selectivity of the catalyst.
Mécanisme D'action
The mechanism of action of 1-silyl-1-hexene in chemical reactions typically involves the interaction of the silicon atom with other reactants. In hydrosilylation reactions, the silicon atom forms a bond with the carbon-carbon double bond of the alkene, facilitated by a transition metal catalyst. This process involves the formation of a metal-alkyl intermediate, which then transfers the silicon to the alkene.
In oxidation reactions, the double bond of this compound reacts with electrophilic oxygen species, leading to the formation of epoxides or diols. The silicon atom can also stabilize reaction intermediates, influencing the overall reaction pathway.
Comparaison Avec Des Composés Similaires
1-Silyl-1-hexene can be compared to other organosilicon compounds, such as:
1-Hexene: Unlike this compound, 1-hexene does not contain a silicon atom.
Trimethylsilyl-1-hexene: This compound has three methyl groups attached to the silicon atom, which can influence its steric and electronic properties compared to this compound.
Vinyltrimethylsilane: This compound has a vinyl group attached to the silicon atom, making it more reactive in certain types of polymerization reactions.
This compound is unique due to its specific structure, which combines the reactivity of an alkene with the properties of a silicon-containing compound. This combination allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H11Si |
|---|---|
Poids moléculaire |
111.24 g/mol |
InChI |
InChI=1S/C6H11Si/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3 |
Clé InChI |
DDDHNOQMQJZXDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)

![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)
![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)


![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)



![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)

![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
